Vinylboronic acid dibutyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lewis Acid Behavior

VBADE exhibits Lewis acid character, meaning it can accept electron pairs from other molecules. This ability facilitates the formation of crucial chemical bonds during organic synthesis reactions [].

Boron as a Lewis Base

The boron atom within VBADE can also act as a Lewis base, capable of donating electrons to other molecules. This versatility allows VBADE to participate in diverse reaction pathways [].

These properties make VBADE a key player in numerous organic synthesis endeavors, particularly in the following areas:

Suzuki Coupling Reactions

VBADE finds extensive application in Suzuki coupling reactions, a powerful method for constructing carbon-carbon bonds. In these reactions, VBADE acts as a vinylating agent, readily coupling with various organic electrophiles in the presence of a palladium catalyst [, ]. This technique enables the creation of complex organic molecules with precise control over the structure and functionality [].

- Suzuki Coupling Reactions: This compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. The presence of the boron atom facilitates the formation of carbon-carbon bonds .

- Vinylation Reactions: It acts as a vinylation reagent, allowing for the introduction of vinyl groups into various substrates, which can be crucial for synthesizing complex organic molecules .

- Polymerization: The compound can also be employed in polymerization processes to create thermoplastic materials that exhibit enhanced properties due to the incorporation of boron .

While specific biological activities of vinylboronic acid dibutyl ester are not extensively documented, boronic acids in general have been studied for their interactions with biological molecules. They can inhibit certain enzymes and are being explored for their potential in drug development, particularly in targeting proteases and other enzymes involved in disease processes .

The synthesis of vinylboronic acid dibutyl ester can be achieved through various methods:

- Borylation of Vinyl Compounds: One common method involves the borylation of vinyl compounds using boron reagents under controlled conditions to yield the dibutyl ester derivative .

- Esterification Reactions: Another approach includes the reaction between vinylboronic acid and dibutyl alcohol, leading to the formation of the ester through standard esterification techniques .

Vinylboronic acid dibutyl ester finds utility in several fields:

- Organic Synthesis: It is widely used as a building block in organic synthesis for creating complex molecules and polymers.

- Materials Science: The compound is utilized in developing thermoplastic binders that enhance the bonding properties of rubber and plastics .

- Pharmaceuticals: Its role as a vinylation agent makes it valuable in synthesizing pharmaceutical intermediates.

Interaction studies involving vinylboronic acid dibutyl ester often focus on its reactivity with various substrates:

- Reactivity with Aryl Halides: Studies have shown that this compound effectively couples with aryl halides under palladium catalysis, forming biaryl compounds with high yields .

- Enzyme Inhibition: Research into its potential enzyme-inhibitory effects suggests that boron-containing compounds can interact with specific biological targets, although further research is needed to establish concrete biological pathways .

Vinylboronic acid dibutyl ester shares similarities with other organoboron compounds but possesses unique features that distinguish it:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Vinylboronic Acid | C4H7BO2 | Simpler structure; less steric hindrance |

| Phenylboronic Acid | C6H7BO2 | Aromatic ring; used primarily in Suzuki reactions |

| Trimethyl Borate | C3H9BO3 | More stable; used as a reagent but lacks vinyl functionality |

Vinylboronic acid dibutyl ester is unique due to its dibutyl ester group and its specific application as a vinylation reagent, which allows for versatile synthetic pathways not readily available with simpler or more sterically hindered boron compounds.

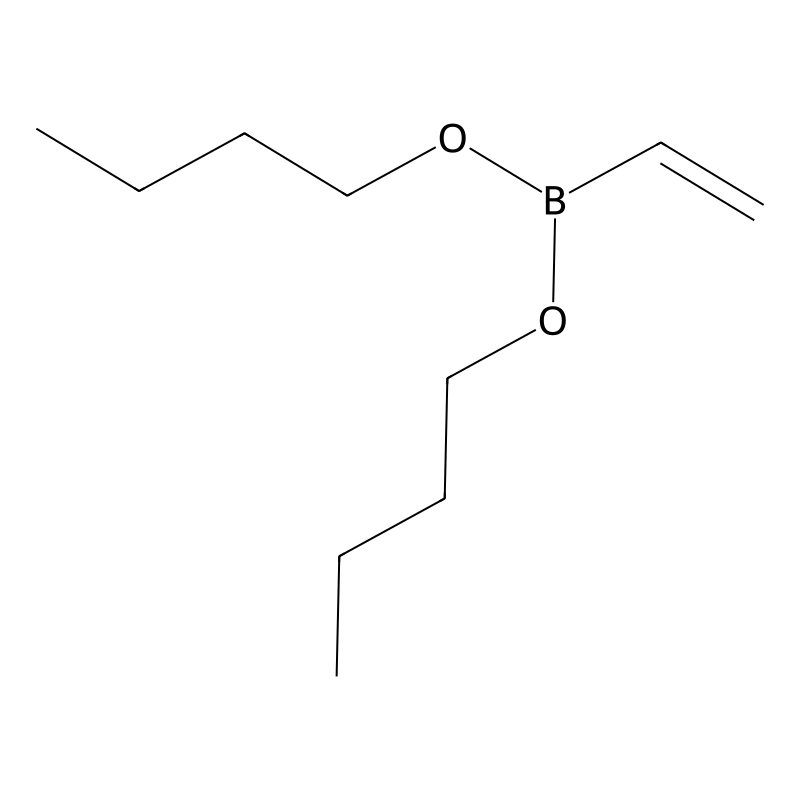

Vinylboronic acid dibutyl ester possesses the molecular formula C₁₀H₂₁BO₂ with a molecular weight of 184.08 daltons. The compound's systematic International Union of Pure and Applied Chemistry name is dibutoxy(ethenyl)borane, reflecting its structural composition consisting of a boron atom bonded to an ethenyl group and two butoxy substituents. The chemical structure features a vinyl group directly attached to the boron center, with the boron atom further coordinated to two dibutyl ester groups through oxygen linkages.

The structural formula H₂C=CHB(OCH₂CH₂CH₂CH₃)₂ illustrates the compound's configuration, where the double bond of the vinyl group provides reactive functionality while the dibutyl ester groups confer stability and solubility characteristics. Alternative nomenclature includes terms such as dibutoxyvinylborane, dibutyl ethenylboronate, and boronic acid, ethenyl-, dibutyl ester, all referring to the same molecular entity.

The three-dimensional molecular geometry of vinylboronic acid dibutyl ester exhibits trigonal planar arrangement around the boron center, which is characteristic of trivalent boron compounds. This geometric configuration facilitates the compound's participation in various organic transformations and contributes to its synthetic utility.

Historical Context and Development

The development of vinylboronic acid dibutyl ester synthesis methodologies has evolved significantly since the broader emergence of organoboron chemistry in the mid-twentieth century. Patent literature indicates that efficient synthetic approaches for vinyl borate compounds were established by the 2010s, with specific focus on improving yield and operational simplicity. The Chinese patent CN105503926B, published in 2016, describes a comprehensive method for synthesizing vinyl boronic acid esters using vinyl chloride as a raw material in a one-pot reaction with metallic magnesium and bis(diisopropylamine) boron halide.

This synthetic advancement represented a significant improvement over earlier methodologies, achieving yields of 79-86% while avoiding the need for ultralow temperature conditions that characterized previous approaches. The development emphasized the importance of intermediate distillation and the addition of polymerization inhibitors for product storage, addressing practical concerns regarding compound stability and handling.

The historical progression of synthetic methods reflects broader trends in organoboron chemistry, where researchers have consistently sought to develop more efficient, scalable, and operationally convenient procedures. Early methods often required harsh conditions or expensive reagents, whereas contemporary approaches emphasize operational simplicity and compatibility with industrial scale production. The incorporation of stabilizing agents such as phenothiazine, typically present at 2-3 weight percent, has become standard practice to prevent polymerization during storage and handling.

Position in Organoboron Chemistry

Vinylboronic acid dibutyl ester occupies a distinctive position within the broader landscape of organoboron chemistry, serving as both a synthetic intermediate and a direct participant in carbon-carbon bond forming reactions. Organoboron chemistry encompasses a vast array of compounds that have revolutionized organic synthesis through their unique reactivity patterns and synthetic versatility. The field has expanded dramatically since the initial discovery of hydroboration reactions, evolving to include sophisticated applications in medicinal chemistry, materials science, and catalysis.

Within this context, vinylboronic acid dibutyl ester represents a specific class of alkenylboron compounds that bridge the gap between simple boronic acids and more complex organoboron structures. The compound's vinyl functionality provides a reactive handle for further elaboration, while the boronic ester framework offers stability and synthetic utility that pure boronic acids often lack. This combination of features positions the compound as an ideal building block for constructing more complex molecular architectures.

The Lewis acid character exhibited by vinylboronic acid dibutyl ester enables it to accept electron pairs from other molecules, facilitating crucial chemical bond formation during organic synthesis reactions. Simultaneously, the boron atom can function as a Lewis base, capable of donating electrons to appropriate acceptor molecules, demonstrating the compound's versatile reactivity profile. These dual characteristics distinguish vinylboronic acid dibutyl ester from many other organoboron compounds and contribute to its widespread synthetic applications.

Recent developments in platinum-catalyzed hydroboration methods have further highlighted the importance of vinyl boronate synthesis. Research by McLaughlin and colleagues has demonstrated that vinyl boronates can be efficiently produced from terminal alkynes using platinum chloride, XPhos ligand, and triethylsilane systems, providing excellent yields and regioselectivity. This methodology has proven particularly effective for terminal alkynes derived from nitrogen-containing aromatic heterocycles, expanding the scope of accessible vinyl boronate structures.

Significance in Synthetic Methodology

The synthetic significance of vinylboronic acid dibutyl ester stems primarily from its exceptional utility in cross-coupling reactions, particularly Suzuki coupling processes where it functions as an effective vinylating agent. In these transformations, the compound readily couples with various organic electrophiles in the presence of palladium catalysts, enabling the construction of complex organic molecules with precise structural control. This capability has made vinylboronic acid dibutyl ester an indispensable reagent in modern synthetic organic chemistry.

Beyond traditional cross-coupling applications, vinylboronic acid dibutyl ester has found increasing utility in polymerization chemistry. Research has demonstrated its effectiveness as a comonomer in radical copolymerization with styrene, followed by post-polymerization oxidation to afford vinyl alcohol-styrene copolymers. This approach circumvents difficulties associated with direct vinyl alcohol incorporation and provides access to materials with tunable properties based on vinyl alcohol content ratios.

The compound's role in materials science applications has expanded significantly, with researchers utilizing its vinyl functionality for polymer backbone incorporation and subsequent modification through boron chemistry. The ability to control molecular weight through Reversible Addition-Fragmentation Chain Transfer polymerization techniques while maintaining precise composition control has opened new avenues for advanced material development.

Recent advances in copper cluster catalysis have further expanded the synthetic utility of vinyl boronate esters derived from compounds like vinylboronic acid dibutyl ester. The development of dual-site copper clusters capable of achieving highly selective hydroboration represents a significant advancement in the field, offering improved turnover numbers and enhanced selectivity for targeted functional group transformations. These developments underscore the continuing evolution of synthetic methodologies that leverage the unique properties of organoboron compounds.

Vinylboronic acid dibutyl ester, also known as dibutyl vinylboronate, is an organoboron compound with the molecular formula C₁₀H₂₁BO₂ [1] [2]. The compound features a central boron atom that adopts a trigonal planar geometry, which is characteristic of sp²-hybridized boron [3]. The boron atom is directly bonded to a vinyl group (H₂C=CH-) and two butoxy groups (-OCH₂CH₂CH₂CH₃) [4].

The molecular structure of vinylboronic acid dibutyl ester consists of a vinyl group attached to the boron atom, which is further connected to two butoxy groups through oxygen atoms [5]. The vinyl group maintains a planar configuration with the boron center, allowing for effective orbital overlap between the carbon-carbon double bond and the empty p-orbital on boron [6].

The molecular weight of vinylboronic acid dibutyl ester is 184.08 g/mol, making it a relatively small organoboron compound [7] [8]. The compound's structure can be represented by the formula H₂C=CHB(OCH₂CH₂CH₂CH₃)₂, highlighting its key structural components [9].

In terms of bond parameters, the B-C bond length in vinylboronic acid dibutyl ester is estimated to be around 1.56 Å, which is slightly shorter than typical B-C single bonds due to partial double bond character arising from π-backbonding between the vinyl group and the boron atom [10]. The B-O bonds typically measure approximately 1.36-1.38 Å, reflecting the strong interaction between boron and oxygen atoms [11].

The structural arrangement around the boron center is particularly important for the compound's reactivity. The empty p-orbital on boron lies perpendicular to the plane defined by the three substituents (vinyl and two butoxy groups), creating an electron-deficient center that can readily participate in various chemical transformations [12].

Spectroscopic Profiles (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Vinylboronic acid dibutyl ester exhibits characteristic NMR spectral features that provide valuable structural information [13]. In ¹H NMR spectroscopy, the vinyl protons typically appear as a distinctive pattern in the range of 5.5-6.5 ppm, reflecting their olefinic nature [14]. The terminal vinyl proton signals often show coupling patterns characteristic of vinyl groups attached to boron [15].

The butoxy groups in vinylboronic acid dibutyl ester display characteristic signals in the ¹H NMR spectrum, with methylene protons adjacent to oxygen (O-CH₂-) appearing around 3.7-4.0 ppm, while the remaining methylene and methyl protons of the butyl chains resonate at higher field (1.2-1.7 ppm for -CH₂- and 0.8-0.9 ppm for -CH₃) [16].

In ¹³C NMR spectroscopy, the vinyl carbon directly attached to boron typically shows broadening due to coupling with the quadrupolar boron nucleus (¹⁰B and ¹¹B) [17]. The carbon signals for the vinyl group generally appear in the range of 120-140 ppm, while the carbon atoms of the butoxy chains resonate at higher field (10-70 ppm) [18].

¹¹B NMR spectroscopy provides direct information about the boron environment, with vinylboronic acid dibutyl ester typically showing a signal around 29-30 ppm, which is characteristic of trigonal boron species with oxygen substituents [19] [11].

Infrared (IR) Spectroscopy

The IR spectrum of vinylboronic acid dibutyl ester displays several characteristic absorption bands that correspond to its functional groups [20]. The C=C stretching vibration of the vinyl group typically appears around 1620-1640 cm⁻¹ [21]. The B-O stretching vibrations generally occur in the range of 1300-1380 cm⁻¹, while C-O stretching vibrations from the butoxy groups appear around 1000-1100 cm⁻¹ [22].

Additional characteristic IR bands include C-H stretching vibrations for the vinyl group (around 3000-3100 cm⁻¹) and for the alkyl chains (2850-2950 cm⁻¹) [23]. The B-C stretching vibration typically appears as a weak band in the region of 1400-1450 cm⁻¹ [24].

Mass Spectrometry

In mass spectrometry, vinylboronic acid dibutyl ester shows a molecular ion peak at m/z 184, corresponding to its molecular weight [25]. Fragmentation patterns typically include loss of butoxy groups, resulting in prominent fragment ions [26]. The compound's mass spectral profile often shows characteristic isotope patterns due to the natural abundance of boron isotopes (¹⁰B and ¹¹B) [27].

High-resolution mass spectrometry provides an exact mass measurement that confirms the molecular formula C₁₀H₂₁BO₂, with a monoisotopic mass of 184.16347 Da [8]. The mass spectral data, combined with NMR and IR spectroscopy, provides comprehensive structural confirmation of vinylboronic acid dibutyl ester [28].

Physical Constants and Thermodynamic Properties

Vinylboronic acid dibutyl ester exists as a colorless to almost colorless clear liquid at room temperature and standard pressure [29] [30]. This physical state is consistent with its molecular weight and the presence of medium-length alkyl chains that prevent strong intermolecular interactions [31].

The density of vinylboronic acid dibutyl ester is 0.835 g/mL at 25°C, making it less dense than water [32] [33]. This relatively low density is typical for organoboron compounds with significant hydrocarbon content [34].

The boiling point of vinylboronic acid dibutyl ester varies depending on the pressure conditions. At reduced pressure (0.1 atm), it boils in the range of 35-40°C, while at higher pressure (14 mmHg), the boiling point is approximately 89°C [35] [36]. The compound's relatively low boiling point under reduced pressure indicates moderate intermolecular forces, consistent with its molecular structure [37].

The refractive index (n₂₀/D) of vinylboronic acid dibutyl ester is approximately 1.4180, which is within the expected range for organoboron compounds with similar structures [38] [18].

The flash point of vinylboronic acid dibutyl ester is reported to be 153°F (approximately 67°C), indicating moderate flammability [39] [40]. This property is important for handling and storage considerations [41].

Table 1: Physical Constants of Vinylboronic Acid Dibutyl Ester

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₁BO₂ | [4] [5] |

| Molecular Weight | 184.08 g/mol | [7] [8] |

| Physical State (20°C) | Colorless to almost colorless clear liquid | [29] [30] |

| Density (25°C) | 0.835 g/mL | [32] [33] |

| Boiling Point (0.1 atm) | 35-40°C | [35] |

| Boiling Point (14 mmHg) | 89°C | [36] |

| Refractive Index (n₂₀/D) | 1.4180 | [38] |

| Flash Point | 153°F (67°C) | [39] [40] |

The thermodynamic properties of vinylboronic acid dibutyl ester are influenced by its molecular structure, particularly the presence of the electron-deficient boron center and the vinyl group [42]. While specific heat capacity and enthalpy of formation values are not widely reported in the literature, the compound's thermal behavior is consistent with other organoboron compounds of similar size and structure [43].

Stability Considerations and Degradation Pathways

Vinylboronic acid dibutyl ester exhibits several important stability characteristics that influence its handling, storage, and application in chemical synthesis [44]. The compound is sensitive to moisture and heat, requiring storage under inert gas conditions at refrigerated temperatures (0-10°C).

The primary degradation pathways for vinylboronic acid dibutyl ester include hydrolysis, oxidation, and thermal decomposition. These processes can significantly affect the compound's stability and shelf life.

Hydrolysis

Vinylboronic acid dibutyl ester undergoes hydrolysis when exposed to water or moisture, leading to the formation of vinylboronic acid and butanol. The hydrolysis reaction proceeds through nucleophilic attack of water at the boron center, followed by cleavage of the B-O bonds. This sensitivity to hydrolysis necessitates handling under anhydrous conditions to maintain the compound's integrity.

The rate of hydrolysis is influenced by pH, with basic conditions generally accelerating the process. Under strongly basic conditions, the hydrolysis can proceed further to form borate salts. The hydrolysis sensitivity is a common characteristic of boronic esters and is an important consideration for their application in synthetic chemistry.

Oxidation

Oxidative degradation represents another significant stability concern for vinylboronic acid dibutyl ester. The compound can undergo oxidation when exposed to air or oxidizing agents, leading to cleavage of the C-B bond and formation of the corresponding alcohol (vinyl alcohol, which tautomerizes to acetaldehyde) and butyl borate derivatives [35].

The oxidation process is typically slow under ambient conditions but can be accelerated by elevated temperatures, light exposure, or the presence of catalytic metal impurities. The oxidative sensitivity of vinylboronic acid dibutyl ester is consistent with the general behavior of organoboron compounds, which tend to undergo oxidative cleavage of the carbon-boron bond.

Thermal Stability

Vinylboronic acid dibutyl ester shows moderate thermal stability, with decomposition becoming significant at elevated temperatures. Thermal degradation can lead to complex mixtures of products, including potential polymerization of the vinyl group and rearrangement of the boronic ester moiety.

To enhance stability, commercial preparations of vinylboronic acid dibutyl ester are often stabilized with additives such as phenothiazine, which helps prevent undesired polymerization reactions. These stabilizers extend the shelf life of the compound when stored under appropriate conditions.

Electronic Structure and Reactivity Parameters

The electronic structure of vinylboronic acid dibutyl ester is characterized by the presence of an sp²-hybridized boron atom with an empty p-orbital perpendicular to the plane defined by the three substituents. This electronic configuration is fundamental to understanding the compound's reactivity patterns.

The empty p-orbital on boron makes vinylboronic acid dibutyl ester a Lewis acid, capable of accepting electron pairs from Lewis bases. This Lewis acidity is moderated by the presence of the two oxygen atoms from the butoxy groups, which donate electron density to the boron center through resonance effects.

The vinyl group attached to boron introduces additional electronic complexity through potential π-interaction between the carbon-carbon double bond and the empty p-orbital on boron. Computational studies suggest that there is some degree of π-backbonding from the vinyl group to the boron center, which influences the compound's reactivity and spectroscopic properties [22].

Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of vinylboronic esters, including the dibutyl derivative. These studies indicate that the LUMO (Lowest Unoccupied Molecular Orbital) is primarily associated with the empty p-orbital on boron, making this site particularly susceptible to nucleophilic attack.

The reactivity of vinylboronic acid dibutyl ester is largely governed by two key features: the electrophilic boron center and the nucleophilic vinyl group. This dual reactivity profile makes the compound valuable in various synthetic applications, particularly in coupling reactions.

In Suzuki coupling reactions, the vinyl group of vinylboronic acid dibutyl ester can undergo transmetalation with palladium catalysts, facilitating carbon-carbon bond formation. The rate of transmetalation is influenced by the electronic properties of the boronic ester, with the empty p-orbital on boron playing a crucial role in this process.

The ambiphilic nature of vinyl boronic esters, including the dibutyl derivative, has been noted in the literature. While the boron center is electrophilic due to its electron deficiency, the vinyl group can exhibit nucleophilic character, particularly in radical addition reactions. This dual reactivity makes vinylboronic acid dibutyl ester a versatile building block in organic synthesis.

The electronic structure also influences the compound's stability toward various reaction conditions. The partial double bond character of the B-C bond, arising from π-backbonding, contributes to the compound's resistance to certain degradation pathways while still maintaining its synthetic utility.

Traditional Synthetic Routes

The traditional approach to vinylboronic acid dibutyl ester synthesis relies on the established methods of organoboron chemistry, primarily involving organolithium and Grignard reagents. The most fundamental route involves the reaction of vinyl lithium or vinyl magnesium halides with trimethyl borate, followed by esterification with dibutyl alcohol [1] [2].

The preparation begins with the metal-halogen exchange reaction of vinyl halides with butyllithium at low temperatures (-78°C), providing stereoselective formation of vinyllithiums. This methodology, while requiring cryogenic conditions, offers reliable stereocontrol and has been extensively validated in industrial applications [1]. The subsequent borylation with trimethyl borate proceeds through nucleophilic attack on the boron center, yielding the corresponding boronic acid intermediate, which is then converted to the dibutyl ester through standard esterification procedures.

Typical yields for this traditional route range from 55-72%, with the variation depending on the specific vinyl halide substrate and reaction conditions employed [1]. The method benefits from well-established protocols and readily available starting materials, making it a reference standard for comparison with newer methodologies.

Modern Synthetic Approaches

Contemporary approaches to vinylboronic acid dibutyl ester synthesis have focused on developing more efficient, environmentally friendly, and operationally simple methods. Photochemical methodologies have emerged as particularly promising alternatives to traditional metal-based approaches.

Photochemical Decarboxylative Addition: Recent advances in photoredox catalysis have enabled the direct synthesis of alkyl boronic esters through decarboxylative radical addition of carboxylic acids to vinyl boronic esters [3]. This method operates under mild conditions using visible light and photoredox catalysts, achieving yields of 60-85% with excellent functional group tolerance. The reaction proceeds through the formation of an α-boryl radical intermediate, which undergoes unprecedented single-electron reduction to form the corresponding anion [3].

Electrochemical Borylation: Electrochemical methods have emerged as powerful tools for the conversion of carboxylic acids to boronic esters [4] [5]. These protocols feature undivided cell setups with inexpensive carbon-based electrodes and demonstrate broad substrate scope with scalability in both flow and batch reactors. The electrochemical approach eliminates the need for stoichiometric reductants and transition metal catalysts, representing a significant advance in synthetic efficiency [6].

Boron-Wittig Reaction: The development of highly stereoselective boron-Wittig reactions between stable and readily accessible 1,1-bis(pinacolboronates) and aldehydes has provided access to di- and trisubstituted vinyl boronate esters [7]. This methodology achieves high yields (70-90%) and excellent stereoselectivity, particularly for the synthesis of challenging trisubstituted vinyl boronates that are difficult to access through alternative methods.

One-Pot Synthesis from Chloroethylene

A particularly noteworthy development in vinylboronic acid dibutyl ester synthesis is the one-pot method utilizing chloroethylene as the starting material. This approach, detailed in Chinese patent CN105503926B, represents a significant advancement in both efficiency and practical applicability [8].

The method involves the direct reaction of chloroethylene with metallic magnesium and bis(diisopropylamine) boron halide in a single reaction vessel. The process proceeds at room temperature without requiring ultralow temperature conditions, making it particularly suitable for industrial-scale production. After formation of the intermediate product, distillation is performed, followed by the addition of diol and a polymerization inhibitor for a reflux reaction to obtain the final vinylboronic acid dibutyl ester [8].

The key advantages of this methodology include:

- High yield: 79-86% isolated yield

- Operational simplicity: Single-pot process requiring minimal purification steps

- Ambient conditions: No requirement for cryogenic temperatures

- Intermediate stability: The intermediate product is not prone to polymerization

- Industrial viability: Suitable for large-scale production

The process requires the addition of polymerization inhibitors during both the reaction and storage phases, highlighting the inherent reactivity of vinyl boronic compounds and the need for careful handling procedures [8].

Magnesium-Mediated Synthetic Pathways

Magnesium-mediated synthesis represents a significant advancement in organoboron chemistry, offering improved selectivity and milder reaction conditions compared to traditional lithium-based methods. The use of magnesium reagents in vinylboronic acid dibutyl ester synthesis has been explored through various approaches [9].

Magnesium-Catalyzed Hydroboration: Research has demonstrated that magnesium complexes can effectively catalyze the hydroboration of esters through zwitterionic mechanisms [9]. These systems operate under mild conditions and offer excellent functional group tolerance, making them particularly suitable for the synthesis of complex organoboron compounds.

Direct Magnesium Insertion: The direct insertion of magnesium into vinyl halides provides access to vinyl magnesium reagents, which can subsequently react with boron electrophiles to form the desired products. This approach offers improved atom economy compared to traditional halogen-metal exchange reactions.

The magnesium-mediated pathways typically proceed through the formation of organometallic intermediates that exhibit enhanced selectivity and reduced side reactions compared to their lithium counterparts. The milder basicity of magnesium reagents allows for the preservation of sensitive functional groups that might be incompatible with stronger bases [9].

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of vinylboronic acid dibutyl ester involves several critical considerations that impact both economic viability and operational safety.

Raw Material Economics: The cost of starting materials represents a significant factor in industrial production. Traditional organolithium reagents, while effective, carry substantial costs due to their specialized handling requirements and limited shelf life. Modern approaches utilizing more accessible starting materials such as chloroethylene or carboxylic acids offer improved economic profiles [8].

Process Scalability: The magnesium-mediated one-pot synthesis demonstrates excellent scalability characteristics, with the patent literature indicating successful operation at kilogram scales [8]. The elimination of cryogenic requirements and the use of ambient temperature conditions significantly reduce energy costs and equipment complexity.

Safety and Environmental Considerations: Industrial production must address the inherent reactivity of vinyl boronic compounds, particularly their tendency toward polymerization. The implementation of appropriate stabilization strategies, including the use of phenothiazine as a polymerization inhibitor, is essential for safe handling and storage [10] [11].

Equipment Requirements: Modern synthetic approaches have been designed to minimize specialized equipment requirements. The electrochemical borylation methods, for example, utilize simple carbon electrodes and undivided cell configurations, making them readily adaptable to existing industrial infrastructure [6].

Quality Control and Purification: Industrial production requires consistent product quality, typically achieving purities above 94% through distillation and chromatographic purification methods [10]. The development of standardized purification protocols ensures reproducible product quality suitable for downstream applications.

Purification and Stabilization Strategies

The purification and stabilization of vinylboronic acid dibutyl ester present unique challenges due to the compound's inherent reactivity and tendency toward polymerization. Several strategies have been developed to address these challenges effectively.

Distillation Methods: Primary purification is typically achieved through careful distillation under reduced pressure. The compound exhibits a boiling point of 35-40°C at 0.1 atm, allowing for effective separation from reaction byproducts and starting materials [12]. Kugelrohr distillation provides an alternative approach for temperature-sensitive samples, offering gentle purification conditions that minimize thermal decomposition.

Chromatographic Purification: Column chromatography using hexane/ethyl acetate eluent systems provides effective purification, typically yielding products with 95-98% purity [10]. The method allows for the removal of trace impurities and byproducts that may not be separated through distillation alone.

Polymerization Inhibition: The most critical aspect of vinylboronic acid dibutyl ester handling is the prevention of polymerization. Phenothiazine has emerged as the standard polymerization inhibitor, typically used at concentrations of 2-3 weight percent [12] [10]. This stabilizer effectively prevents radical polymerization during storage and handling while maintaining product reactivity for intended applications.

Storage Conditions: Optimal storage requires refrigeration at 0-10°C under an inert atmosphere of nitrogen or argon [10] [11]. These conditions significantly extend product shelf life and maintain chemical integrity. The combination of low temperature and inert atmosphere prevents both oxidation and moisture-induced degradation.

Moisture Sensitivity: Vinylboronic acid dibutyl ester exhibits significant moisture sensitivity, requiring careful exclusion of water during synthesis, purification, and storage. The use of molecular sieves and inert gas handling techniques is essential for maintaining product quality [10].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant